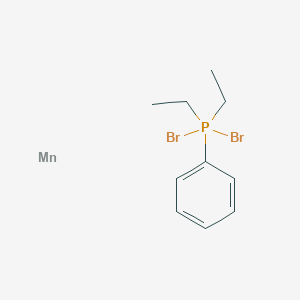
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo-diethyl-phenyl-lambda5-phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromo-diethyl-phenyl-lambda5-phosphane;manganese typically involves the reaction of a manganese precursor with dibromo-diethyl-phenyl-lambda5-phosphane. One common method is the reaction of manganese(II) bromide with dibromo-diethyl-phenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo-diethyl-phenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands, amines, or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction can produce manganese(I) or manganese(0) complexes. Substitution reactions result in the formation of new manganese complexes with different ligands.
Applications De Recherche Scientifique
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activity of manganese complexes, including their use as imaging agents and therapeutic compounds.
Industry: The compound is utilized in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dibromo-diethyl-phenyl-lambda5-phosphane;manganese involves coordination of the manganese center to the phosphane ligand, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the manganese center can activate substrates and promote bond formation or cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibromo-diethyl-phenyl-lambda5-phosphane;iron
- Dibromo-diethyl-phenyl-lambda5-phosphane;cobalt
- Dibromo-diethyl-phenyl-lambda5-phosphane;nickel
Uniqueness
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is unique due to its specific coordination environment and the properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex may exhibit different reactivity, stability, and catalytic activity, making it suitable for specific applications where other metals may not perform as effectively.
Propriétés
Numéro CAS |
71957-13-6 |
|---|---|
Formule moléculaire |
C10H15Br2MnP |
Poids moléculaire |
380.95 g/mol |
Nom IUPAC |
dibromo-diethyl-phenyl-λ5-phosphane;manganese |
InChI |
InChI=1S/C10H15Br2P.Mn/c1-3-13(11,12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; |
Clé InChI |
XIRZHHYVSYVSSG-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)(C1=CC=CC=C1)(Br)Br.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
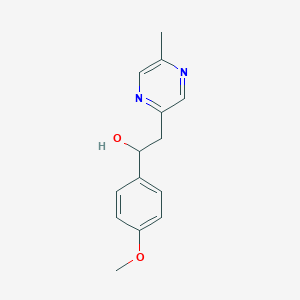
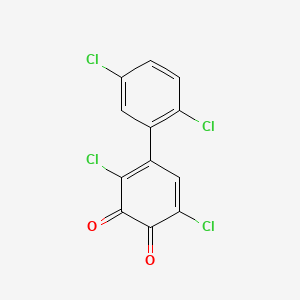


![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
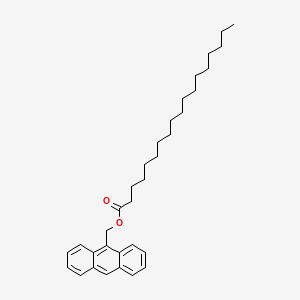
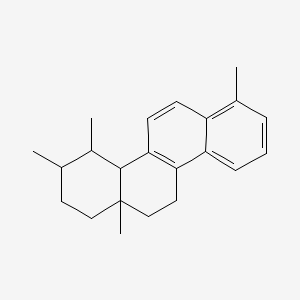


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)

